An In-depth Technical Guide to 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine
An In-depth Technical Guide to 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-TBDMS-N4-Benzoyl-2-deoxycytidine is a chemically modified nucleoside, a fundamental building block in the synthesis of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA).[1][2] Its strategic design, incorporating protective groups at key reactive sites, makes it an invaluable reagent in the solid-phase synthesis of oligonucleotides, particularly for therapeutic applications.[3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in modern drug development.
Chemical and Physical Properties
5-O-TBDMS-N4-Benzoyl-2-deoxycytidine is a white to off-white solid.[4] The defining features of this molecule are the two critical protecting groups: a tert-butyldimethylsilyl (TBDMS) group at the 5'-hydroxyl position of the deoxyribose sugar and a benzoyl group at the N4-amino position of the cytosine base. These modifications prevent unwanted side reactions during the stepwise assembly of an oligonucleotide chain.[5]
Table 1: Physicochemical Properties of 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine
| Property | Value | Source(s) |
| CAS Number | 51549-36-1 | [4][6] |
| Molecular Formula | C22H31N3O5Si | [4] |
| Molecular Weight | 445.58 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in DMSO (≥ 2.08 mg/mL), and other organic solvents. | [1] |
| Storage Conditions | Store at -20°C to -80°C, protected from light. | [1] |
Note: Some data is derived from commercial supplier information and may vary between batches.
Synthesis and Characterization
-
Protection of the 5'-Hydroxyl Group: The primary hydroxyl group at the 5' position is selectively protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole in an aprotic solvent such as dimethylformamide (DMF).
-
Protection of the N4-Amino Group: The exocyclic amino group of the cytosine base is then protected by acylation with benzoyl chloride in the presence of a base like pyridine.
-
Purification: The final product is purified using column chromatography to yield the high-purity compound required for oligonucleotide synthesis.
Characterization would involve standard analytical techniques to confirm the structure and purity of the synthesized molecule.
Table 2: Expected Analytical Data for 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine
| Analysis Type | Expected Results |
| ¹H NMR | Characteristic peaks for the TBDMS group (singlets around 0.1 and 0.9 ppm), the benzoyl group (aromatic protons between 7.4-8.2 ppm), and the deoxyribose and cytosine protons. |
| ¹³C NMR | Resonances corresponding to the carbons of the TBDMS, benzoyl, deoxyribose, and cytosine moieties. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (m/z for [M+H]⁺ ≈ 446.2). Fragmentation patterns would show the loss of the TBDMS and benzoyl groups. |
| Melting Point | A sharp melting point, indicative of high purity. (Specific value not found in the literature). |
Note: The expected NMR and MS data are based on the known chemical shifts and fragmentation patterns of similar protected nucleosides.[7][8]
Application in Oligonucleotide Synthesis
The primary and most significant application of 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine is in the automated solid-phase synthesis of DNA and RNA oligonucleotides using the phosphoramidite method.[1] This method allows for the rapid and efficient production of custom sequences of nucleic acids, which are crucial for various research and therapeutic purposes, including antisense oligonucleotides, siRNAs, and aptamers.
The Phosphoramidite Synthesis Cycle
The phosphoramidite method is a cyclic process involving four key steps for the addition of each nucleoside monomer to the growing oligonucleotide chain, which is anchored to a solid support.
Figure 1: Workflow of oligonucleotide synthesis using the phosphoramidite method.
Experimental Protocol: Incorporation of 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine into an Oligonucleotide
The following is a generalized protocol for the coupling step in an automated DNA synthesizer. The 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine must first be converted to its 3'-phosphoramidite derivative.
Materials:
-
5-O-TBDMS-N4-Benzoyl-2-deoxycytidine-3'-CE-phosphoramidite
-
Solid support with the initial nucleoside (e.g., CPG)
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Capping solution (e.g., acetic anhydride and N-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
Procedure (Coupling Step):
-
Deprotection: The 5'-DMT protecting group of the nucleoside attached to the solid support is removed by washing with the deblocking solution. The support is then washed with anhydrous acetonitrile to remove the acid and any water.
-
Coupling: A solution of the 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine-3'-CE-phosphoramidite and the activator solution are simultaneously delivered to the synthesis column containing the solid support. The reaction is allowed to proceed for a specific coupling time (typically 2-15 minutes).[9]
-
Capping: After the coupling reaction, the capping solution is passed through the column to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutations in the final oligonucleotide.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester by the oxidizing solution.
-
Cycle Repetition: The cycle of deprotection, coupling, capping, and oxidation is repeated for each subsequent nucleotide to be added to the growing chain.
Post-Synthesis:
Once the desired sequence is assembled, the oligonucleotide is cleaved from the solid support, and all protecting groups (including the TBDMS and benzoyl groups) are removed in a final deprotection step, typically using aqueous ammonia. The crude oligonucleotide is then purified by methods such as HPLC or PAGE.
Role in Drug Development
The use of modified nucleosides like 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine is central to the development of nucleic acid-based therapeutics. These drugs can be designed to interact with specific mRNA or DNA sequences, thereby modulating gene expression. The chemical modifications introduced during synthesis can enhance the stability, delivery, and efficacy of these therapeutic oligonucleotides.[3] The ability to synthesize high-purity, custom-designed oligonucleotides on a large scale is a critical component of the drug discovery and development pipeline for this class of therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine|CAS 51549-36-1|DC Chemicals [dcchemicals.com]
- 3. Efficient large-scale synthesis of 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N4-Benzoyl-5’-O-TBDMS-2’-deoxycytidine_Pannacean (Henan) Medicine Science Technologies, Ltd. [en.pannacean.com]
- 5. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 6. 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine - [sigmaaldrich.com]
- 7. Deoxycytidine | C9H13N3O4 | CID 13711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N4-Benzoyl-2'-deoxycytidine | C16H17N3O5 | CID 9797617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
